molecular formula C20H20N2O2 B11314673 2-methyl-N-(8-propoxyquinolin-5-yl)benzamide

2-methyl-N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B11314673
M. Wt: 320.4 g/mol
InChI Key: PTTBNNVBWWSHCL-UHFFFAOYSA-N
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Description

2-methyl-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a quinoline ring system substituted with a propoxy group at the 8-position and a benzamide moiety at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(8-propoxyquinolin-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(8-methoxyquinolin-5-yl)benzamide: Similar structure but with a methoxy group instead of a propoxy group.

    2-methyl-N-(8-ethoxyquinolin-5-yl)benzamide: Similar structure but with an ethoxy group instead of a propoxy group.

    2-methyl-N-(8-butoxyquinolin-5-yl)benzamide: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

2-methyl-N-(8-propoxyquinolin-5-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-methyl-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C20H20N2O2/c1-3-13-24-18-11-10-17(16-9-6-12-21-19(16)18)22-20(23)15-8-5-4-7-14(15)2/h4-12H,3,13H2,1-2H3,(H,22,23)

InChI Key

PTTBNNVBWWSHCL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3C)C=CC=N2

Origin of Product

United States

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